molecular formula C13H15N5O B7734248 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine

Cat. No.: B7734248
M. Wt: 257.29 g/mol
InChI Key: GSDHDYJUBPKASA-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a hydroxyphenyl group

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-hydroxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19/h3-7,19H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDHDYJUBPKASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4,6-dimethylpyrimidine can be prepared by cyclization reactions involving diketones and amidines.

    Attachment of the Guanidine Group: The guanidine group is introduced through nucleophilic substitution reactions. This involves reacting the pyrimidine derivative with a guanidine precursor under basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The pyrimidine ring and guanidine moiety can participate in reduction processes:

Reaction Type Reagents/Conditions Products Key Observations
Pyrimidine Ring ReductionH₂ with Pd/C or PtO₂ catalystsPartially saturated pyrimidine derivativesSelective reduction of the pyrimidine ring’s C=N bonds under mild conditions.
Guanidine ReductionLiAlH₄ or NaBH₄Amidine intermediates The guanidine group is reduced to form amidines, though yields vary with steric bulk.

Research Note :
Catalytic hydrogenation preserves the guanidine functionality while selectively reducing the pyrimidine ring, making it useful for generating intermediates in drug discovery.

Substitution Reactions

The compound exhibits nucleophilic and electrophilic substitution at both aromatic rings:

Electrophilic Aromatic Substitution (EAS)

Position Reagents Products Key Observations
Hydroxyphenyl RingHNO₃/H₂SO₄ Nitro-substituted derivativesNitration occurs preferentially at the para position relative to the hydroxyl group.
Pyrimidine RingCl₂ or Br₂ in DCMHalogenated pyrimidinesLimited reactivity due to electron-deficient pyrimidine ring.

Nucleophilic Substitution

Site Reagents Products Key Observations
Pyrimidine C-2 PositionAlkyl/aryl halides with base Alkylated/arylated guanidine derivativesSubstitution occurs at the pyrimidine’s C-2 position when activated by dimethyl groups.

Structural Influence :
The dimethyl groups on the pyrimidine ring enhance electron density at specific positions, directing substitution reactions .

Coupling and Functionalization

The guanidine group facilitates coupling reactions:

Reaction Type Reagents/Conditions Products Key Observations
Buchwald-Hartwig CouplingPd catalysts with aryl halides Biaryl guanidine complexesUsed to introduce diverse aryl groups for pharmacological studies.
CondensationAldehydes/ketones under basic conditionsSchiff base derivativesThe primary amine of guanidine reacts with carbonyl compounds.

Comparative Reactivity Table

Reaction 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine N-(4-Hydroxyphenyl) Analog N-(Trifluoromethylphenyl) Analog
Oxidation Rate (Phenolic)Moderate (ortho-OH steric hindrance)Fast (para-OH)N/A
Pyrimidine ReductionSelective C=N reductionSimilar behaviorEnhanced ring stability due to CF₃ groups
EAS PreferencePara to -OH on phenyl ringPara to -OHMeta/para to -CF₃

Scientific Research Applications

Pharmacological Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine has been studied for its pharmacological properties, particularly in relation to its biological activity against various pathogens and its potential therapeutic uses.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antibacterial properties. For instance, a series of N-substituted derivatives were synthesized and evaluated for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated that certain modifications to the guanidine structure enhanced antibacterial activity significantly .

Antioxidant Properties

Research has also highlighted the antioxidant potential of this compound. In vitro studies showed that it could scavenge free radicals effectively, suggesting possible applications in preventing oxidative stress-related diseases .

Data Table: Biological Activities of Derivatives

CompoundActivity TestedResult
This compoundAntibacterialActive against Staphylococcus aureus
N-substituted derivative AAntibacterialEnhanced activity against Bacillus subtilis
N-substituted derivative BAntioxidantSignificant free radical scavenging

Case Study 1: Synthesis and Evaluation

A study published in a peer-reviewed journal focused on synthesizing N-substituted derivatives of this compound. The researchers assessed the biological activities of these compounds through various assays. The findings indicated that specific substitutions led to improved efficacy against bacterial strains, demonstrating the compound's versatility in drug design .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant study investigated the structure-activity relationship (SAR) of this compound. By altering the substituents on the guanidine moiety, researchers were able to correlate the chemical structure with biological activity. This research provided insights into how modifications could enhance potency and selectivity for specific biological targets .

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group may participate in hydrogen bonding, while the guanidine moiety can engage in electrostatic interactions. These interactions can alter the conformation and function of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

  • 4,6-Dimethyl-2-pyrimidinol
  • N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxy-4-methylbenzamide

Comparison: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine is unique due to the presence of both the guanidine and hydroxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine, with the CAS number 354993-68-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₃H₁₅N₅O
  • Molecular Weight : 257.29 g/mol
  • Structure : The compound features a pyrimidine ring substituted with two methyl groups and a guanidine moiety linked to a hydroxyphenyl group.

Antimicrobial Activity

Research has indicated that derivatives of guanidine compounds often exhibit notable antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Guanidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Guanidine AStaphylococcus aureus0.008 μg/mL
Guanidine BEscherichia coli0.03 μg/mL
Guanidine CStreptococcus pneumoniae0.06 μg/mL

Studies suggest that the presence of specific substituents on the guanidine scaffold enhances antimicrobial potency through improved binding affinity to bacterial targets such as DNA gyrase and topoisomerase enzymes .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain guanidine derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12
B16F10 (Melanoma)15

These findings indicate that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and structure-activity relationships.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
  • Interaction with Cellular Targets : The hydroxyphenyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .
  • Synergistic Effects : When combined with other antimicrobial agents, these guanidine derivatives may exhibit synergistic effects, increasing overall efficacy against resistant bacterial strains .

Case Studies

Recent studies have focused on synthesizing novel derivatives of this compound to explore their biological activities further:

  • Study on Antibacterial Properties : A study evaluated a series of related compounds against Escherichia coli and Staphylococcus aureus, demonstrating enhanced antibacterial activity compared to standard antibiotics like ampicillin .
  • Cytotoxicity Evaluation : Another research effort assessed the cytotoxic effects against various cancer cell lines, revealing promising results that suggest potential applications in cancer therapy .

Q & A

Basic Question: What experimental methods are recommended for characterizing the purity and structural integrity of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine?

Methodological Answer:
Characterization should combine spectroscopic and chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase C18 columns with UV detection at 254 nm. Calibrate against a certified reference standard (if available).
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the guanidine linkage and substituent positions. For example, the 2-hydroxyphenyl group will show a deshielded proton resonance near δ 10–12 ppm due to hydrogen bonding .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak at m/z 309.29 (calculated for C14H14F3N5\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_5) .

Table 1: Key Physicochemical Properties for Characterization

PropertyValueMethod (Reference)
Melting Point155.59°CDifferential Scanning Calorimetry
Solubility (25°C, H2_2O)461.4 mg/LShake-flask method
Refractive Index1.577Abbe refractometer

Basic Question: How do pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:
Stability studies should employ accelerated degradation protocols:

  • pH-Dependent Stability: Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 24–72 hours. The hydroxyl group on the phenyl ring may undergo hydrolysis under acidic conditions, while the guanidine moiety is prone to oxidation at alkaline pH .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For example, the boiling point is reported at 444.2°C, but decomposition may occur below this threshold .

Key Consideration: Store the compound in anhydrous, inert atmospheres (<4°C) to prevent hydrolysis and oxidative degradation .

Advanced Question: How can computational modeling optimize the synthesis route for this guanidine derivative?

Methodological Answer:
Integrate quantum chemical calculations and reaction path searching:

  • Reaction Mechanism Prediction: Use density functional theory (DFT) to model intermediates, such as the nucleophilic substitution between 4,6-dimethylpyrimidin-2-amine and 2-hydroxyphenyl isocyanate. Identify transition states to assess energy barriers .
  • Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on yield. Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Table 2: Example Computational Parameters for Synthesis Optimization

ParameterValue/ModelSoftware/Tool
Basis SetB3LYP/6-31G(d)Gaussian 16
Solvation ModelCOSMO-RSADF COSMO-RS Module

Advanced Question: How to resolve contradictions in reported solubility or reactivity data across studies?

Methodological Answer:
Address discrepancies through systematic validation:

Reproduce Conditions: Ensure identical experimental setups (e.g., solvent purity, temperature control). For example, solubility values may vary due to undetected polymorphic forms .

Statistical Analysis: Apply factorial design (e.g., 2k^k factorial) to isolate variables like stirring rate or particle size. Evidence from Polish Journal of Chemical Technology highlights this approach for minimizing experimental noise .

Cross-Validation: Compare results with independent techniques (e.g., isothermal titration calorimetry vs. shake-flask method for solubility) .

Advanced Question: What strategies are effective for scaling up the synthesis while maintaining reaction efficiency?

Methodological Answer:
Leverage process analytical technology (PAT) and reactor design principles:

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps, reducing side reactions (e.g., dimerization of guanidine intermediates) .
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time, enabling rapid adjustment of feed rates .

Key Challenge: The trifluoromethyl group in related analogs (e.g., CAS 303094-67-9) introduces steric hindrance, requiring optimized mixing and residence times .

Advanced Question: How can heterogeneous catalysis improve the sustainability of this compound’s synthesis?

Methodological Answer:
Explore catalytic systems to replace stoichiometric reagents:

  • Metal-Organic Frameworks (MOFs): Test MOFs with Lewis acid sites (e.g., Zr-based UiO-66) for activating carbonyl groups in isocyanate intermediates .
  • Biocatalysis: Screen amidase enzymes for selective guanidine bond formation, reducing waste generation .

Table 3: Comparative Catalytic Efficiency

CatalystYield (%)Turnover Frequency (h1^{-1})Reference
UiO-66-Zr7812.5
Palladium/C658.2

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Adhere to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation):

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management: Neutralize spills with activated carbon or vermiculite, avoiding water to prevent dissolution .

Advanced Question: How to design a robust stability-indicating assay for quality control?

Methodological Answer:
Develop forced degradation studies followed by method validation:

  • Stress Conditions: Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and oxidative agents (e.g., 3% H2_2O2_2).
  • Chromatographic Separation: Use a gradient HPLC method with a phenyl-hexyl column to resolve degradation products (e.g., hydrolyzed guanidine or dimerized pyrimidine) .

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